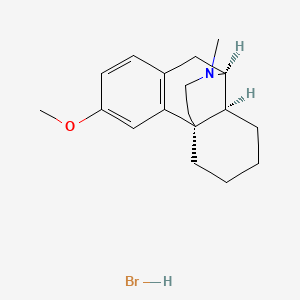

Dextromethorphan EP Impurity D HBr

Description

Historical Context of Research on Dextromethorphan (B48470) Hydrobromide

The initial research focus on dextromethorphan was primarily on its efficacy as a cough suppressant. Following its approval by the U.S. Food and Drug Administration (FDA) in 1958, it became a widely used over-the-counter antitussive. wikipedia.orgnih.gov Early studies in the 1950s compared its antitussive effects to codeine, demonstrating its potential as a non-addictive alternative. wikipedia.orgnih.gov Research throughout the mid-20th century centered on establishing its role in cough suppression, with various studies assessing its effectiveness in patients with chronic cough due to conditions like bronchitis and tuberculosis. nih.gov These early investigations laid the groundwork for its widespread clinical use as a cough suppressant. medlineplus.gov

Evolution of Research Perspectives Beyond Antitussive Properties

The understanding of dextromethorphan's pharmacological profile began to broaden significantly in the late 20th century, leading to an evolution in research perspectives beyond its antitussive effects. A pivotal discovery was its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govneurology.org This finding sparked interest in its potential neuroprotective properties, as NMDA receptor activation is implicated in excitotoxicity, a process involved in various neurological disorders. neurology.orgresearchgate.net

Subsequent research further elucidated its complex mechanism of action, identifying its role as a sigma-1 receptor agonist. touro.edunih.gov Sigma-1 receptors are intracellular signaling modulators, and their activation has been linked to neuroprotective and antidepressant effects. nih.govnih.gov This discovery opened new avenues of investigation into dextromethorphan's therapeutic potential for a range of central nervous system (CNS) conditions. researchgate.netnih.gov

The exploration of dextromethorphan's neuroprotective effects has been extensive, with preclinical studies demonstrating its benefits in models of:

Current Research Landscape and Emerging Therapeutic Paradigms

The current research on dextromethorphan hydrobromide is vibrant and focused on harnessing its multifaceted pharmacological properties for novel therapeutic applications. A significant area of investigation is its potential as a treatment for major depressive disorder (MDD). nih.govcpn.or.kr The combination of dextromethorphan with bupropion (B1668061), an inhibitor of dextromethorphan's metabolism, has shown promising results in clinical trials, leading to its FDA approval for MDD. cpn.or.krpsychiatrist.commdpi.com This combination is believed to work synergistically, with bupropion increasing the bioavailability of dextromethorphan, thereby enhancing its NMDA receptor antagonism and sigma-1 receptor agonism. nih.govcpn.or.krpsychiatryonline.org

Another key area of research is its application in neurodevelopmental and neurodegenerative disorders.

Rett Syndrome: Clinical trials have explored the use of dextromethorphan in Rett syndrome, a rare neurodevelopmental disorder. nih.govclinicaltrials.govresearchgate.netjohnshopkins.edukennedykrieger.org Research suggests it may improve some core features of the syndrome, such as seizures and certain behavioral aspects. nih.govresearchgate.netjohnshopkins.edu

Alzheimer's Disease: The combination of dextromethorphan and quinidine (B1679956) has been investigated for the treatment of agitation associated with Alzheimer's disease. psychiatryonline.orgwjgnet.compsychiatrist.com Studies have shown a reduction in agitation and aggression in patients. psychiatryonline.orgwjgnet.com Furthermore, some population-based studies suggest a potential protective effect of dextromethorphan use against the development of dementia. nih.gov

Parkinson's Disease: Research has examined the potential of dextromethorphan to alleviate levodopa-induced dyskinesias, a common side effect of Parkinson's treatment. researchgate.netclinicaltrials.govnih.govelsevierpure.com Studies suggest that by modulating glutamatergic transmission, dextromethorphan can improve these motor complications. nih.govelsevierpure.com Animal models have also shown that dextromethorphan can protect dopaminergic neurons. jst.go.jpnih.gov

Emerging research is also exploring the potential of dextromethorphan in other areas, such as pulmonary fibrosis, where it has been shown to inhibit collagen formation in preclinical models. dzl.denews-medical.net

The ongoing research into dextromethorphan hydrobromide highlights a significant shift from its initial use as a simple cough suppressant to its recognition as a complex neuromodulatory agent with broad therapeutic potential. The development of combination therapies, such as with quinidine or bupropion, represents a key paradigm in maximizing its clinical utility by overcoming its rapid metabolism. nih.govnih.gov

Detailed Research Findings

This section presents a summary of key research findings for Dextromethorphan Hydrobromide in various therapeutic areas.

Interactive Data Table: Dextromethorphan in Major Depressive Disorder

| Study Focus | Key Findings | Mechanism of Action Implicated | Reference |

|---|---|---|---|

| Dextromethorphan/Bupropion Combination (AXS-05) | Significant and rapid reduction in depressive symptoms compared to placebo and bupropion alone. nih.govcpn.or.krpsychiatrist.com | NMDA receptor antagonism, Sigma-1 receptor agonism, Serotonin (B10506) and Norepinephrine (B1679862) reuptake inhibition. cambridge.orgcpn.or.krpsychiatryonline.org | cambridge.orgnih.govcpn.or.krpsychiatrist.compsychiatryonline.org |

| Antidepressant-like effects in preclinical models | Dextromethorphan displays antidepressant-like effects that are potentiated by quinidine and attenuated by sigma-1 receptor antagonists. nih.govresearchgate.net | Sigma-1 receptor agonism. nih.govresearchgate.net | nih.govresearchgate.net |

| Add-on therapy to SSRIs | A planned randomized controlled trial aims to evaluate the efficacy and safety of adding dextromethorphan to SSRIs. clinicaltrials.gov | NMDA receptor antagonism, Serotonin transporter inhibition. clinicaltrials.gov | clinicaltrials.gov |

Interactive Data Table: Dextromethorphan in Neurodegenerative and Neurodevelopmental Disorders

| Disorder | Study Focus | Key Findings | Mechanism of Action Implicated | Reference |

|---|---|---|---|---|

| Rett Syndrome | Safety and efficacy in improving core features. | Statistically significant dose-dependent improvements in clinical seizures, receptive language, and behavioral hyperactivity. nih.govresearchgate.netjohnshopkins.edu | NMDA receptor antagonism. nih.govresearchgate.netjohnshopkins.edukennedykrieger.org | nih.govresearchgate.netjohnshopkins.edukennedykrieger.org |

| Alzheimer's Disease | Treatment of agitation (with quinidine). | Significant reduction in agitation and aggression compared to placebo. psychiatryonline.orgwjgnet.compsychiatrist.com | Not fully elucidated, but likely involves NMDA receptor and sigma-1 receptor modulation. researchgate.netnih.gov | psychiatryonline.orgwjgnet.compsychiatrist.com |

| Alzheimer's Disease | Risk of dementia. | Population-based study suggested dextromethorphan use was associated with a reduced risk of developing dementia. nih.gov | Neuroprotective effects via NMDA receptor antagonism and anti-inflammatory actions. researchgate.netspandidos-publications.com | nih.gov |

| Parkinson's Disease | Levodopa-induced dyskinesias. | Improved dyskinesia scores without compromising the antiparkinsonian effects of levodopa. researchgate.netnih.govelsevierpure.com | NMDA receptor antagonism. nih.govelsevierpure.com | researchgate.netnih.govelsevierpure.com |

| Parkinson's Disease | Neuroprotection in animal models. | Attenuated the loss of dopamine (B1211576) and serotonin transporters and reduced rotational behaviors in a rat model. nih.gov | Inhibition of neuroinflammatory responses and NADPH oxidase. jst.go.jpnih.gov | jst.go.jpnih.gov |

Properties

CAS No. |

125-69-9 |

|---|---|

Molecular Formula |

C18H26BrNO |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(1S,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |

InChI |

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17-,18-;/m0./s1 |

InChI Key |

MISZALMBODQYFT-OOAIBONUSA-N |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |

Other CAS No. |

125-69-9 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

125-71-3 (Parent) |

solubility |

>55.5 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

d-Methorphan Delsym Dextromethorphan Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide, (+-)-Isomer Dextromethorphan Hydrobromide, Monohydrate Dextromethorphan Hydrochloride Dextromethorphan, (+-)-Isomer Hydrobromide, Dextromethorphan Hydrochloride, Dextromethorphan l-Methorphan Levomethorphan Racemethorphan |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Dextromethorphan Hydrobromide

Receptor Agonism and Antagonism

The therapeutic and psychoactive effects of dextromethorphan (B48470) are primarily attributed to its ability to modulate the activity of key neurotransmitter receptors. Its multifaceted interactions include antagonistic effects on N-Methyl-D-Aspartate (NMDA) receptors and agonistic activity at sigma-1 (σ-1) receptors. touro.edupsychiatryonline.orgijpsjournal.com

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Dextromethorphan acts as a non-competitive antagonist at the NMDA receptor, a critical component in excitatory synaptic transmission. nih.govnih.gov This antagonism is a key contributor to its pharmacological effects. touro.eduresearchgate.net

The antagonistic action of dextromethorphan at the NMDA receptor is classified as uncompetitive and of low affinity. nih.gov This means it binds within the receptor's ion channel, but only when the channel is opened by the binding of glutamate (B1630785). This action blocks the influx of ions, thereby reducing neuronal excitability. The low-affinity nature of this binding is thought to contribute to a more favorable side-effect profile compared to high-affinity NMDA receptor antagonists. nih.gov Dextromethorphan specifically targets the phencyclidine (PCP) site within the NMDA receptor channel. nih.gov

Upon administration, dextromethorphan undergoes rapid metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, dextrorphan (B195859). touro.eduwikipedia.org Dextrorphan is a significantly more potent NMDA receptor antagonist than its parent compound, exhibiting an affinity for the NMDA receptor that is approximately ten times greater. nih.gov This metabolic conversion is crucial, as the potent NMDA receptor antagonism by dextrorphan is largely responsible for the dissociative and psychoactive effects observed at higher doses. ijpsjournal.comwikipedia.orgreddit.com

Sigma-1 (σ-1) Receptor Agonism

In addition to its well-established role as an NMDA receptor antagonist, dextromethorphan also functions as a sigma-1 (σ-1) receptor agonist. touro.edupsychiatryonline.orgijpsjournal.com The sigma-1 receptor is a unique intracellular protein that modulates a variety of cellular functions and signaling pathways. nih.govnih.govtouro.edu

The agonistic activity of dextromethorphan at sigma-1 receptors is linked to several of its therapeutic and neuroactive effects. Research suggests that this interaction contributes to its antitussive and potential antidepressant-like actions. nih.govnih.govtouro.edutouro.edu Sigma-1 receptor activation has also been implicated in neuroprotective effects, suggesting a broader therapeutic potential for dextromethorphan. touro.edu Studies have shown that the antidepressant-like effects of dextromethorphan can be attenuated by sigma-1 receptor antagonists, highlighting the importance of this mechanism. nih.govnih.govtouro.edutouro.edu

Data Tables

Table 1: Receptor Binding Profile of Dextromethorphan and its Metabolite

| Compound | Receptor | Action | Binding Characteristics |

| Dextromethorphan | N-Methyl-D-Aspartate (NMDA) | Uncompetitive Antagonist | Low-affinity, binds to PCP site |

| Dextrorphan | N-Methyl-D-Aspartate (NMDA) | Uncompetitive Antagonist | High-affinity (approx. 10x > Dextromethorphan) |

| Dextromethorphan | Sigma-1 (σ-1) | Agonist | Modulates multiple neurotransmitter systems |

Table 2: Key Pharmacological Mechanisms of Dextromethorphan Hydrobromide

| Mechanism | Description | Key Molecule(s) Involved |

| NMDA Receptor Antagonism | Blocks the ion channel of the NMDA receptor, reducing excitatory neurotransmission. | Dextromethorphan, Dextrorphan |

| Sigma-1 Receptor Agonism | Activates sigma-1 receptors, influencing various cellular signaling pathways. | Dextromethorphan |

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Inhibition

Dextromethorphan demonstrates inhibitory activity at both the serotonin transporter (SERT) and the norepinephrine transporter (NET). cambridge.orgclinicaltrials.govnih.gov This dual inhibition contributes to its complex pharmacological effects by increasing the synaptic availability of serotonin and norepinephrine. touro.educlinicaltrials.gov

In addition to its effects on serotonin, dextromethorphan also possesses norepinephrine reuptake inhibition properties. nih.govresearchgate.netnih.gov It binds to the norepinephrine transporter (NET), preventing the reuptake of norepinephrine and thereby increasing its concentration in the synapse. touro.edu This mechanism is another facet of its multimodal activity. cambridge.org The inhibition of both SERT and NET suggests a broader impact on the monoaminergic system than its primary classification as an antitussive would imply. nih.gov

| Transporter | Action | Reported Effect |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | Increases synaptic serotonin levels arikesi.or.idvcu.edu |

| Norepinephrine Transporter (NET) | Inhibition | Increases synaptic norepinephrine levels touro.edunih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Modulation

Dextromethorphan also interacts with nicotinic acetylcholine receptors (nAChRs), acting as an antagonist at several subtypes. touro.edunih.gov This interaction is another important aspect of its diverse receptor binding profile.

Bupropion (B1668061), a compound sometimes co-formulated with dextromethorphan, is known to be a negative allosteric modulator of several nicotinic acetylcholine receptors. wikipedia.org Negative allosteric modulators (NAMs) inhibit the activity evoked by an agonist by inducing conformational changes in the receptor that reduce the probability of the channel opening. mdpi.com While dextromethorphan's primary action at nAChRs is described as antagonism, its metabolite dextrorphan also blocks these receptors. nih.gov

Research has specifically identified dextromethorphan as an antagonist of the α3β4 neuronal nicotinic receptor subtype. researchgate.netdrugbank.commdpi.com Studies using human embryonic kidney cells stably expressing these receptors found that both dextromethorphan and its primary metabolite, dextrorphan, block the function of α3β4 nAChRs. drugbank.com The blockade is noncompetitive but reversible, which suggests that the drugs block the receptor channel itself rather than competing with agonists for the binding site. drugbank.com Further research has shown that dextromethorphan and dextrorphan can block nicotine (B1678760) activation of expressed α3β4, α4β2, and α7 nAChR subtypes. nih.govnih.gov Dextromethorphan is considered a useful antagonist for studying nicotinic receptor function. drugbank.com

Other Receptor Interactions

Dextromethorphan's pharmacology is further characterized by its interactions with several other receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.

NMDA Receptor Antagonism : Dextromethorphan is widely recognized as a noncompetitive antagonist of the NMDA receptor. arikesi.or.idnih.gov This action is shared with its principal metabolite, dextrorphan, which is even more potent in this regard. als.net The antagonism at the NMDA receptor is a key component of its neuroprotective and psychoactive effects. wikipedia.orgnih.gov

Sigma-1 Receptor Agonism : Dextromethorphan is an agonist at sigma-1 receptors. arikesi.or.idnih.govdrugbank.complos.org This interaction is thought to contribute to its antidepressant-like effects. plos.orgnih.gov Studies have shown that dextromethorphan binds to sigma-1 receptors with nanomolar affinity. plos.org Saturation binding assays revealed that dextromethorphan reduces both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of other sigma-1 receptor ligands, suggesting a complex interaction. plos.orgnih.gov

Other Interactions : Dextromethorphan also has a weak affinity for mu-opioid receptors, which is thought to be related to its classical antitussive effects. researchgate.net Additionally, it acts as an inhibitor of voltage-gated calcium channels. nih.gov

| Receptor/Channel | Action | Significance |

|---|---|---|

| NMDA Receptor | Noncompetitive Antagonist | Contributes to neuroprotective and dissociative effects wikipedia.orgnih.gov |

| Sigma-1 Receptor | Agonist | Associated with antidepressant-like effects plos.orgnih.gov |

| Mu-Opioid Receptor | Weak Agonist | Linked to antitussive properties researchgate.net |

| Voltage-gated Calcium Channels | Inhibitor | Part of its broad pharmacological profile nih.gov |

Neurotransmitter System Modulation

Beyond direct receptor binding, dextromethorphan significantly modulates major neurotransmitter systems, including the glutamatergic and serotonergic pathways.

A primary and extensively studied mechanism of action for dextromethorphan is its role as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. oup.comdrugbank.comresearchgate.net It interacts with the MK-801/phencyclidine (PCP) site within the receptor's ion channel, thereby blocking the influx of calcium ions that would typically result from glutamate binding. wikipedia.orgyoutube.com This antagonism of NMDA receptors is considered central to many of its neurological effects. oup.com

Furthermore, research indicates that dextromethorphan inhibits the release of glutamate from presynaptic terminals. nih.govdocumentsdelivered.com Studies using rat cerebrocortical nerve terminals (synaptosomes) have shown that dextromethorphan reduces the calcium-dependent release of glutamate. documentsdelivered.com This effect is achieved through the suppression of presynaptic voltage-dependent calcium channels and protein kinase C (PKC) activity, rather than through activation of sigma-1 receptors. nih.govdocumentsdelivered.com By both reducing glutamate release and blocking its postsynaptic receptor, dextromethorphan effectively dampens excitatory glutamatergic neurotransmission. nih.gov

Dextromethorphan potentiates the serotonergic system through multiple actions. nih.govtandfonline.com It functions as a nonselective serotonin reuptake inhibitor by binding to the serotonin transporter (SERT). wikipedia.orgresearchgate.netnih.gov This inhibition leads to increased levels of serotonin in the synaptic cleft.

Additionally, preclinical studies suggest that dextromethorphan induces the release of serotonin from serotonergic neurons. nih.gov The released serotonin then activates postsynaptic 5-HT1A receptors, contributing to a behavioral syndrome in rats characterized by symptoms like forepaw treading and head-weaving. nih.gov This serotonin-releasing effect may be linked to its blockade of NMDA receptors, which counteracts the normal inhibitory influence of glutamate on serotonin release. nih.gov The potentiation of serotonin levels is a well-recognized property of dextromethorphan and can lead to serotonin syndrome when taken at supratherapeutic doses, particularly in combination with other serotonergic agents like selective serotonin reuptake inhibitors (SSRIs). nih.govtandfonline.com

Noradrenergic and Dopaminergic System Interactions

Noradrenergic System Interactions

Dextromethorphan has been shown to interact with the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, dextromethorphan can increase the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Research has identified that dextromethorphan acts as an inhibitor of the norepinephrine transporter. nih.govnih.govresearchgate.net This inhibition is a key aspect of its multimodal activity. cambridge.org Studies have reported a binding affinity (Ki) of dextromethorphan for the norepinephrine transporter to be 240 nM. nih.gov However, it is noteworthy that dextromethorphan's affinity for the serotonin transporter is higher than its affinity for the norepinephrine transporter. nih.gov

The inhibition of norepinephrine reuptake is a mechanism shared with some classes of antidepressant medications, and this action may play a role in the broader pharmacological effects of dextromethorphan. nih.govnih.gov

Dopaminergic System Interactions

The interaction of dextromethorphan with the dopaminergic system is more nuanced and appears to be primarily indirect, rather than involving direct, high-affinity binding to the dopamine (B1211576) transporter (DAT). virginiaketamineinfusioncenter.com Evidence suggests that dextromethorphan does not significantly bind to the D2 dopamine receptor. virginiaketamineinfusioncenter.com

Studies investigating the direct effect of dextromethorphan on dopamine levels have yielded interesting results. For instance, acute administration of dextromethorphan alone did not alter dopamine levels in the nucleus accumbens, a key brain region in the reward pathway. researchgate.netnih.gov However, dextromethorphan has been shown to modulate dopamine release when co-administered with other substances. For example, it can potentiate the effects of acute morphine on dopamine levels while attenuating the effects of chronic morphine. researchgate.netnih.gov This suggests a modulatory role in the dopaminergic mesolimbic pathway. researchgate.netnih.gov

Further research into dopamine-dependent behaviors indicates a dose-dependent effect on the nigrostriatal dopaminergic system. At lower doses (15 and 30 mg/kg in rats), dextromethorphan appears to activate nigrostriatal dopaminergic neurons through the blockade of NMDA receptors. nih.govresearchgate.net Conversely, at higher doses (45, 60, and 75 mg/kg in rats), it has been observed to exert an inhibitory influence on these neurons. nih.govresearchgate.net This inhibition is thought to be mediated by the release of serotonin, which in turn affects dopamine neurons. nih.govresearchgate.net Some research also suggests that dextromethorphan's antagonism of NMDA receptors can lead to compensatory increases in dopaminergic activity. arikesi.or.id

Research Findings on Dextromethorphan's Interaction with Noradrenergic and Dopaminergic Systems

| Target | Interaction | Finding |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 240 nM nih.gov |

| Functional Effect | Inhibition of norepinephrine reuptake nih.govnih.govresearchgate.netcambridge.orgnih.gov | |

| Dopamine Transporter (DAT) | Binding Affinity | No significant high-affinity binding reported virginiaketamineinfusioncenter.com |

| Dopamine D2 Receptor | Binding Affinity | No significant binding reported virginiaketamineinfusioncenter.com |

| Nucleus Accumbens Dopamine | Effect of Dextromethorphan alone | No alteration of basal dopamine levels researchgate.netnih.gov |

| Effect with Morphine | Potentiates acute morphine-induced dopamine increase; attenuates chronic morphine effects researchgate.netnih.gov | |

| Nigrostriatal Dopaminergic Neurons | Effect at Lower Doses | Activation via NMDA receptor blockade nih.govresearchgate.net |

| Effect at Higher Doses | Inhibition mediated by serotonin release nih.govresearchgate.net |

Metabolism and Pharmacokinetics of Dextromethorphan Hydrobromide

Hepatic Metabolism Pathways

The biotransformation of dextromethorphan (B48470) is a multi-step process involving several key enzymatic reactions. The initial and most significant pathways are mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions.

The CYP enzyme system is central to the phase I metabolism of dextromethorphan, with two principal pathways: O-demethylation and N-demethylation. These pathways are catalyzed by different CYP isoenzymes and result in the formation of distinct active and inactive metabolites.

The primary metabolic pathway for dextromethorphan is O-demethylation at the 3-position of the methoxy (B1213986) group, leading to the formation of its main active metabolite, dextrorphan (B195859). wikipedia.orgnih.gov This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgresearchgate.netresearchgate.net The activity of CYP2D6 is subject to genetic polymorphism, which results in different metabolic phenotypes within the population, broadly categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov This genetic variability is a major determinant of the plasma concentrations of both dextromethorphan and dextrorphan. nih.gov In individuals with normal CYP2D6 function (extensive metabolizers), dextromethorphan is rapidly and extensively converted to dextrorphan. wikipedia.org

Following the initial phase I metabolism by CYP enzymes, the primary metabolites of dextromethorphan, dextrorphan and 3-hydroxymorphinan, undergo phase II conjugation reactions. wikipedia.orgdrugbank.com Dextrorphan is rapidly conjugated with glucuronic acid via glucuronidation. nih.govresearchgate.net Both dextrorphan and 3-hydroxymorphinan can also undergo sulfation. wikipedia.orgdrugbank.com These conjugation processes result in more water-soluble compounds that are readily excreted from the body, primarily in the urine. nih.govnih.gov

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) |

|---|---|---|

| O-Demethylation | CYP2D6 | Dextrorphan |

| N-Demethylation | CYP3A4, CYP2C9 | 3-Methoxymorphinan |

| Glucuronidation | UGT enzymes | Dextrorphan-O-glucuronide, 3-hydroxymorphinan-O-glucuronide |

| Sulfation | SULT enzymes | Dextrorphan sulfate, 3-hydroxymorphinan sulfate |

Cytochrome P450 (CYP) Enzyme System Involvement

Pharmacokinetic Profiles and Factors Influencing Disposition

The pharmacokinetic profile of dextromethorphan is characterized by rapid absorption after oral administration and significant first-pass metabolism. wikipedia.org The bioavailability of dextromethorphan is relatively low, estimated to be around 11%, due to this extensive hepatic metabolism. wikipedia.org The disposition of dextromethorphan and its metabolites is highly dependent on the individual's CYP2D6 metabolic status. nih.gov

| Parameter | Value |

|---|---|

| Bioavailability | ~11% |

| Protein Binding | 60-70% |

| Volume of Distribution | 5-6.7 L/kg |

| Elimination Half-Life (Extensive Metabolizers) | 2–4 hours |

| Elimination Half-Life (Poor Metabolizers) | ~24 hours |

Given that the extensive first-pass metabolism via CYP2D6 limits the systemic availability of dextromethorphan, strategies to inhibit this enzyme have been explored to enhance its plasma concentrations. nih.gov Co-administration of a potent and selective CYP2D6 inhibitor can significantly increase the bioavailability of dextromethorphan. nih.govresearchgate.net

A well-documented example of this strategy is the co-administration of dextromethorphan with quinidine (B1679956). nih.gov Quinidine is a potent inhibitor of CYP2D6 and, when given with dextromethorphan, it markedly reduces the O-demethylation to dextrorphan. nih.gov This inhibition of first-pass metabolism leads to a substantial increase in the plasma concentrations of the parent drug, dextromethorphan. nih.gov For instance, studies have shown that the presence of quinidine can increase dextromethorphan plasma concentrations by more than 20-fold. nih.gov This approach effectively shifts the metabolic profile, making N-demethylation by CYP3A4 a more prominent clearance pathway. Another example of a CYP2D6 inhibitor that can increase dextromethorphan levels is bupropion (B1668061), which has been shown to increase the ratio of dextromethorphan to its metabolite dextrorphan by approximately 35-fold. wikipedia.org

Distribution Characteristics in Biological Systems

Following administration, Dextromethorphan is characterized by extensive distribution throughout the body, a property largely influenced by its physicochemical characteristics. The compound exhibits high liposolubility, which facilitates its passage across biological membranes, including the blood-brain barrier ricardinis.ptnih.gov. This results in a large apparent volume of distribution, reported to be between 5 and 6.7 L/kg ricardinis.ptdrugbank.comnih.gov. In comparison, its primary active metabolite, dextrorphan, is less liposoluble ricardinis.pt.

In the systemic circulation, Dextromethorphan is moderately bound to serum proteins, with a binding percentage of approximately 60-70% ricardinis.ptdrugbank.comnih.gov. Its ability to cross the blood-brain barrier is significant, leading to a brain-to-plasma concentration ratio of about 6.5 researchgate.net. The compound shows a high affinity for binding to several regions within the brain, including the medullary cough center nih.gov. The blood-to-plasma concentration ratio for Dextromethorphan is approximately 1.5 ricardinis.pt.

| Pharmacokinetic Parameter | Value |

|---|---|

| Volume of Distribution (Vd) | 5 - 6.7 L/kg |

| Plasma Protein Binding | 60 - 70% |

| Blood/Plasma Ratio | 1.5 |

| Brain/Plasma Concentration Ratio | ~6.5 |

Elimination Kinetics and Half-Life Variability

The elimination of Dextromethorphan is almost entirely dependent on hepatic metabolism, followed by the renal excretion of its metabolites inchem.orgyoutube.com. The biotransformation of Dextromethorphan is complex and serves as the primary source of significant inter-individual variability in its pharmacokinetic profile nih.gov. The process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver nih.govwikipedia.org.

Two principal metabolic pathways are responsible for its clearance:

O-demethylation: This is the major pathway, catalyzed primarily by the CYP2D6 enzyme, which converts Dextromethorphan to its main active metabolite, dextrorphan (DXO) ricardinis.ptnih.govwikipedia.orgnih.gov.

N-demethylation: A lesser pathway, mainly mediated by the CYP3A4 enzyme, leads to the formation of 3-methoxymorphinan (MEM) wikipedia.orgnih.gov.

Both dextrorphan and 3-methoxymorphinan undergo further metabolism to 3-hydroxymorphinan (HYM) nih.govnih.govresearchgate.net. These metabolites are subsequently conjugated with glucuronic acid, forming water-soluble compounds that are eliminated through the urine drugbank.comnih.gov.

A critical factor influencing Dextromethorphan's elimination kinetics is the genetic polymorphism of the CYP2D6 enzyme researchgate.net. This genetic variability results in distinct population phenotypes with different capacities for metabolizing the compound.

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function metabolize and clear the drug rapidly. In this group, the elimination half-life of Dextromethorphan is relatively short, with reported values ranging from 2 to 4 hours inchem.org up to approximately 6.5 hours ies.gov.pl.

Poor Metabolizers (PMs): This group, which includes about 1 in 10 Caucasians, has a functional deficiency in the CYP2D6 enzyme wikipedia.org. Consequently, they metabolize Dextromethorphan much more slowly. This leads to a substantially prolonged elimination half-life, which can be as long as 24 to 29.5 hours researchgate.netwikipedia.orgresearchgate.net. In PMs, the parent drug, Dextromethorphan, is the major component found in plasma, whereas in EMs, the metabolite dextrorphan predominates researchgate.net.

This variability can be pharmacologically induced. The co-administration of a potent CYP2D6 inhibitor, such as quinidine, in an extensive metabolizer can mimic the poor metabolizer phenotype, significantly increasing the half-life of Dextromethorphan to approximately 13 to 16.4 hours researchgate.netwikipedia.orgresearchgate.net.

| Metabolizer Phenotype | Description | Approximate Elimination Half-Life (t½) |

|---|---|---|

| Extensive Metabolizer (EM) | Normal CYP2D6 enzyme activity | 2 - 6.5 hours |

| Poor Metabolizer (PM) | Deficient CYP2D6 enzyme activity | 24 - 29.5 hours |

| EM with CYP2D6 Inhibitor (e.g., Quinidine) | Pharmacologically induced inhibition of CYP2D6 | 13 - 16.4 hours |

Clinical and Preclinical Research Applications of Dextromethorphan Hydrobromide

Neuropsychiatric Disorders

Research has increasingly focused on the glutamatergic system's role in the pathophysiology of various neuropsychiatric conditions, paving the way for investigating agents like dextromethorphan (B48470). nih.govtandfonline.com

The application of dextromethorphan hydrobromide in Major Depressive Disorder (MDD) has led to significant advancements, particularly in developing rapid-acting therapies and addressing treatment-resistant forms of the illness. unimelb.edu.au

Dextromethorphan has demonstrated potential as a rapid-acting antidepressant, a critical development in a field where conventional treatments often have a significant therapeutic lag. nih.govbmj.com Its mechanism, which involves antagonizing NMDA receptors, is thought to be similar to other rapid-acting agents like ketamine. nih.govresearchgate.net This action modulates glutamate (B1630785) signaling, a pathway implicated in the pathophysiology of depression. consensus.app Clinical trials have shown that therapeutic effects can manifest as early as the first week of treatment, offering a significant advantage over traditional monoamine-based antidepressants that can take several weeks to become effective. nih.govhealthline.comresearchgate.net

A key therapeutic breakthrough involves the combination of dextromethorphan with bupropion (B1668061). unimelb.edu.autandfonline.com Dextromethorphan is rapidly metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, which limits its systemic bioavailability and therapeutic benefit when administered alone. nih.gov Bupropion, an antidepressant in its own right, is also a potent inhibitor of the CYP2D6 enzyme. nih.gov By co-administering bupropion, the metabolic breakdown of dextromethorphan is slowed, leading to increased and sustained plasma concentrations, thereby enhancing its central nervous system activity. nih.gov This synergistic combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of MDD in adults. healthline.comtandfonline.comaafp.org Clinical trials have consistently demonstrated that the combination is superior to both placebo and bupropion monotherapy in reducing depressive symptoms. healthline.compsychiatrictimes.compsychiatryonline.org

| Trial | Comparison | Primary Outcome Measure | Key Finding |

|---|---|---|---|

| GEMINI (Phase 3) | Dextromethorphan-Bupropion vs. Placebo | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Statistically significant reduction in MADRS score from baseline compared to placebo at week 6. nih.govhealthline.com Remission was achieved by 39.5% of patients in the combination group versus 17.3% in the placebo group. nih.govhealthline.com |

| ASCEND (Phase 2) | Dextromethorphan-Bupropion vs. Bupropion Monotherapy | Change in MADRS total score | The combination therapy demonstrated a statistically significant greater reduction in MADRS scores compared to bupropion alone over the 6-week trial. aafp.orgpsychiatryonline.org |

The dextromethorphan-bupropion combination has also been investigated as a potential therapy for treatment-resistant depression (TRD), a condition where patients have not responded to adequate trials of two or more different antidepressants. tandfonline.commssm.edu Given its novel mechanism of action, it represents a promising alternative for this patient population. bmj.com Preliminary evidence suggests that dextromethorphan, when its metabolism is inhibited, can reduce depressive symptoms in TRD patients. consensus.appmssm.edu The combination can be considered an option for patients who have failed to achieve remission with other agents. tandfonline.com

Pseudobulbar Affect (PBA) is a neurological condition characterized by involuntary and often exaggerated or inappropriate outbursts of laughing or crying. nih.govnih.gov It occurs secondary to various neurological diseases, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and stroke. nih.govmedscape.com

A combination of dextromethorphan hydrobromide and quinidine (B1679956) sulfate is an FDA-approved treatment for PBA. nih.govneurology.orgajmc.com Similar to bupropion, quinidine is a CYP2D6 inhibitor that increases the bioavailability of dextromethorphan. nih.govdrugs.commdedge.com The therapeutic effect in PBA is believed to be mediated by dextromethorphan's activity as a sigma-1 receptor agonist and an uncompetitive NMDA receptor antagonist. nih.govdrugs.com These actions are thought to modulate neurotransmission in brain pathways that control emotional expression. mdedge.com Multiple clinical trials have confirmed the efficacy of this combination in significantly reducing the frequency and severity of PBA episodes compared to placebo. nih.govmedscape.comnih.gov

| Study Population | Primary Efficacy Measure | Result |

|---|---|---|

| Patients with underlying ALS or MS | Center for Neurologic Study-Lability Scale (CNS-LS) score | Demonstrated a statistically significant reduction in CNS-LS scores compared to placebo. medscape.com |

| Patients with underlying ALS | PBA episode rate | Showed a significantly lower rate of laughing and crying episodes compared to treatment with either dextromethorphan or quinidine alone. nih.gov |

Pseudobulbar Affect (PBA)

Mechanism of Action in PBA (NMDA and Sigma-1 Receptor Hypothesis)

Dextromethorphan hydrobromide's therapeutic effects in managing Pseudobulbar Affect (PBA) are believed to stem from its activity at two key neural receptors: the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. While the precise mechanism remains under investigation, the prevailing hypothesis centers on the modulation of excitatory neurotransmission.

Dextromethorphan acts as an uncompetitive antagonist at the NMDA receptor, a primary excitatory receptor in the brain. By binding to the phencyclidine site within the NMDA receptor complex, it can reduce the level of excitatory activity. This action is thought to play a role in mitigating the hyperexcitable states that may contribute to the involuntary emotional outbursts characteristic of PBA.

Furthermore, dextromethorphan is an agonist of the sigma-1 receptor. The activation of sigma-1 receptors is understood to modulate the release of excitatory neurotransmitters. This interaction may contribute to the regulation of emotional expression pathways. The combination of NMDA receptor antagonism and sigma-1 receptor agonism is thought to work synergistically to control the involuntary episodes of laughing or crying in individuals with PBA. It is important to note that dextromethorphan is often co-administered with quinidine sulfate, which inhibits the cytochrome P450 2D6 enzyme. This inhibition slows the metabolism of dextromethorphan, leading to increased and sustained plasma concentrations, thereby allowing its therapeutic actions at the NMDA and sigma-1 receptors to be more effective.

Efficacy in Patients with Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS)

Clinical trials have demonstrated the efficacy of dextromethorphan hydrobromide, in combination with quinidine sulfate, for the treatment of Pseudobulbar Affect (PBA) in individuals with amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). A notable 12-week, double-blind trial involving 326 patients with either ALS or MS and clinically significant PBA showed a substantial reduction in the daily rate of PBA episodes.

In this study, patients treated with two different doses of the dextromethorphan-quinidine combination experienced a 46.9% and 49.0% greater reduction in PBA episode rates compared to the placebo group. The improvement was also reflected in the Center for Neurologic Studies-Lability Scale (CNS-LS) scores, a measure of PBA severity, which decreased by 8.2 points for both dosage groups, compared to a 5.7-point decrease for placebo. These findings suggest a marked reduction in both the frequency and severity of PBA episodes.

| Efficacy of Dextromethorphan/Quinidine in PBA for ALS and MS Patients | |

| Study Design | 12-week randomized, double-blind trial |

| Patient Population | 326 patients with ALS or MS and significant PBA |

| Primary Outcome | Reduction in PBA-episode daily rate |

| Results | 46.9% and 49.0% lower episode rate than placebo for two different doses |

| Secondary Outcome | Change in Center for Neurologic Studies-Lability Scale (CNS-LS) scores |

| Results | 8.2-point decrease for both treatment groups vs. 5.7 for placebo |

Influence on Bulbar Function

Beyond its established efficacy in treating Pseudobulbar Affect (PBA), research has explored the potential of dextromethorphan hydrobromide, in combination with quinidine sulfate, to positively influence bulbar function in patients with amyotrophic lateral sclerosis (ALS). Bulbar dysfunction in ALS manifests as difficulties with speech (dysarthria) and swallowing (dysphagia).

Anecdotal reports of improvements in speech and swallowing in ALS patients being treated for PBA led to more formal investigations. A cohort trial conducted between August 2019 and August 2021 evaluated the short-term impact of this combination therapy on speech and swallowing in 24 pALS who completed the 28-day trial. The study reported a significant increase in the ALS Functional Rating Scale-Revised (ALSFRS-R) bulbar subscale score from a mean of 7.47 before treatment to 8.39 after treatment.

Furthermore, functional swallowing outcomes showed improvement, with a notable reduction in unsafe swallowing (from 75% to 44% of participants) and inefficient swallowing (from 67% to 58%). In terms of speech, there was a significant increase in the relative speech event duration during a standard reading passage, indicating longer periods of uninterrupted speech. One observational study of 86 ALS patients with PBA who received the treatment found that 63% experienced an improvement in their liquid swallowing rate within 4 to 8 weeks. These findings suggest that the dextromethorphan-quinidine combination may offer benefits for bulbar function in ALS patients, irrespective of the presence of PBA.

| Impact of Dextromethorphan/Quinidine on Bulbar Function in ALS | |

| Study Design | 28-day cohort trial |

| Participants | 24 persons with ALS (pALS) |

| Primary Efficacy Measure | Change in ALSFRS-R bulbar subscale score |

| Pre-Treatment Score (Mean) | 7.47 |

| Post-Treatment Score (Mean) | 8.39 |

| Improvement in Unsafe Swallowing | Reduced from 75% to 44% of participants |

| Improvement in Inefficient Swallowing | Reduced from 67% to 58% of participants |

| Speech Outcome | Significant increase in relative speech event duration |

Other Investigational Neurological and Psychiatric Conditions

Agitation Associated with Alzheimer's Disease

Dextromethorphan hydrobromide, in combination with quinidine sulfate, has been investigated as a potential treatment for agitation in patients with probable Alzheimer's disease. A 10-week, phase 2 randomized clinical trial utilized a sequential parallel comparison design to assess the efficacy of this combination.

In the first stage of the trial, 220 patients were randomized to receive either the dextromethorphan-quinidine combination or a placebo. The mean Neuropsychiatric Inventory (NPI) Agitation/Aggression score for the treatment group decreased from 7.1 to 3.8, while the placebo group's score decreased from 7.0 to 5.3. In the second stage, placebo non-responders were re-randomized to either continue with a placebo or switch to the active treatment. In this stage, the treatment group's NPI score for Agitation/Aggression was reduced from 5.8 to 3.8, compared to a reduction from 6.7 to 5.8 in the placebo group. The combined analysis of both stages showed a statistically significant reduction in NPI Agitation/Aggression scores for the dextromethorphan-quinidine group compared to the placebo group.

However, a more recent phase 3 clinical trial of AVP-786, a combination of dextromethorphan hydrobromide and quinidine sulfate, for agitation associated with Alzheimer's disease dementia did not achieve a statistically significant difference on the primary efficacy endpoint. The primary endpoint was the mean change from baseline to week 12 in the Cohen-Mansfield Agitation Inventory (CMAI) total score compared with placebo.

| Phase 2 Trial of Dextromethorphan/Quinidine for Alzheimer's Agitation | |

| Study Design | 10-week, randomized, sequential parallel comparison |

| Primary Endpoint | Change in Neuropsychiatric Inventory (NPI) Agitation/Aggression score |

| Stage 1 NPI Score Reduction (Treatment Group) | 7.1 to 3.8 |

| Stage 1 NPI Score Reduction (Placebo Group) | 7.0 to 5.3 |

| Stage 2 NPI Score Reduction (Treatment Group) | 5.8 to 3.8 |

| Stage 2 NPI Score Reduction (Placebo Group) | 6.7 to 5.8 |

Studies in Schizophrenia (e.g., Negative Symptoms)

The potential of dextromethorphan hydrobromide as an adjunctive treatment for the negative symptoms of schizophrenia has been an area of research interest. Elevated glutamate levels have been observed in certain brain regions of individuals with schizophrenia, and dextromethorphan's role as a glutamate modulator is thought to be a potential mechanism of action.

More recent research has explored the use of a deuterated form of dextromethorphan hydrobromide in combination with quinidine sulfate for treating negative symptoms of schizophrenia. A study focused on a patient population with clinically stable positive symptoms and utilized the 16-item Negative Symptom Assessment (NSA-16) score as the primary efficacy endpoint. Additionally, there is an ongoing randomized, double-blind, placebo-controlled clinical trial evaluating dextromethorphan as an augmentation agent to clozapine in patients with treatment-resistant schizophrenia. This study will assess the change in the Positive and Negative Syndrome Scale score over 12 weeks.

Potential in Opioid Withdrawal Symptom Management

Dextromethorphan hydrobromide has been investigated for its potential to alleviate the symptoms of opioid withdrawal. As an NMDA receptor antagonist, dextromethorphan may help in mitigating the withdrawal syndrome.

A study published in the American Journal on Addictions indicated that dextromethorphan could lessen the severity of withdrawal effects and potentially shorten the detoxification period. Another clinical trial found that combining dextromethorphan with clonidine resulted in milder withdrawal symptoms compared to clonidine alone. In this study, patients receiving the combination therapy began to show a reduction in symptom severity as early as the second day of detoxification.

Research has also explored the combination of dextromethorphan and quinidine for managing the more severe symptoms associated with heroin detoxification. While these studies suggest a potential role for dextromethorphan in opioid withdrawal management, it is not yet a commonly used treatment in clinical practice. One study that investigated the effects of oral dextromethorphan on reducing the required methadone dose in individuals undergoing methadone maintenance therapy did not find a statistically significant difference between the dextromethorphan group and the placebo group.

Pain Management

Dextromethorphan hydrobromide, a compound traditionally recognized for its antitussive properties, has been the subject of extensive research for its potential applications in pain management. Its primary mechanism in this context involves the antagonism of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central sensitization of pain. nih.govnih.govcfspharmacy.pharmacy By blocking these receptors, dextromethorphan can modulate nociceptive signaling in the spinal cord and central nervous system, potentially preventing the amplification of pain signals. nih.govresearchgate.netbohrium.com

Research has established dextromethorphan as a promising adjunctive analgesic, particularly within the framework of multimodal analgesia. nih.gov Multimodal approaches aim to improve pain control by combining different analgesic agents that act on various pain pathways, which can also help reduce the side effects of individual medications. nih.gov As an NMDA receptor antagonist, dextromethorphan offers a distinct mechanism of action compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com This allows it to target different aspects of the pain experience, such as the "wind-up" phenomenon, where repeated painful stimuli lead to an amplified response. nih.gov Studies have shown that dextromethorphan can attenuate the sensation of acute pain and has demonstrated benefits in various chronic pain conditions, including diabetic neuropathy. nih.govresearchgate.net

A significant area of clinical investigation has been the use of dextromethorphan to reduce reliance on opioids for postoperative pain. nih.govclinicaltrials.gov The potential to decrease total opioid consumption is a critical aspect of modern pain management, given the well-documented adverse effects associated with opioid use. nih.govnih.gov

A meta-analysis of randomized controlled trials provided substantial evidence for dextromethorphan's opioid-sparing effects. The analysis, which included 14 trials and 848 patients, found that perioperative administration of dextromethorphan significantly reduced postoperative opioid consumption over a 24 to 48-hour period. nih.govbohrium.com Furthermore, the review indicated that patients treated with dextromethorphan also experienced lower pain scores at 1, 4-6, and 24 hours post-surgery. nih.gov These findings underscore the compound's potential as a valuable component of perioperative protocols designed to minimize opioid requirements and improve patient outcomes. nih.gov

Total knee arthroplasty (TKA) is recognized as one of the more painful orthopedic procedures, making it a key area for research into improved analgesic strategies. clinicaltrials.gov Several clinical trials have specifically investigated the efficacy of dextromethorphan hydrobromide in this patient population.

One notable randomized, placebo-controlled trial (NCT05278494) was designed to evaluate the effect of perioperative dextromethorphan on postoperative pain in 160 patients undergoing TKA. centerwatch.comnih.govnih.gov The primary objective of this study is to assess the total opioid consumption at 24 hours postoperatively. nih.govnih.gov Another prospective, randomized, double-blinded study (NCT02987920) also aimed to determine if adding dextromethorphan to a multimodal analgesic regimen would decrease opioid use in TKA patients. clinicaltrials.gov Such studies are critical for providing robust evidence on the utility of dextromethorphan for postoperative pain control following specific, highly painful surgical procedures. nih.govnih.gov

Table 1: Overview of Selected Clinical Trials of Dextromethorphan in Total Knee Arthroplasty (TKA)

| Clinical Trial Identifier | Study Design | Number of Participants | Intervention Groups | Primary Outcome |

| NCT05278494 | Randomized, Double-Blind, Placebo-Controlled | 160 | 1: Dextromethorphan Hydrobromide2: Placebo | Total opioid consumption at 24 hours postoperatively |

| NCT02987920 | Randomized, Double-Blind, Prospective Cohort | Not specified in provided context | 1: Dextromethorphan added to standard multimodal analgesia2: Standard multimodal analgesia | Decrease in opioid use |

Antitussive Efficacy Studies

Dextromethorphan hydrobromide is a widely utilized over-the-counter antitussive, or cough suppressant. nih.gov Its efficacy stems from its action on the central nervous system to dampen the cough reflex.

The antitussive effect of dextromethorphan is mediated through its action on the cough center in the brainstem. nih.gov It functions as an antagonist of NMDA-type glutamate receptors, which are involved in the central processing of the cough reflex. nih.gov By inhibiting these receptors, dextromethorphan reduces the excitability of the neurons responsible for initiating a cough. nih.govyoutube.com This central mechanism allows it to suppress coughs arising from various irritants and underlying conditions, such as upper respiratory tract infections. nih.govnih.gov Dextromethorphan is a synthetic analog of codeine but does not exert its primary antitussive effects through opioid receptors. researchgate.netnih.gov

Evaluating the efficacy of antitussives presents challenges due to the spontaneous resolution of acute cough and a significant placebo effect. nih.gov Consequently, clinical research employs both objective and subjective endpoints to provide a comprehensive assessment.

Objective measures can include cough frequency recorded by monitoring devices or cough reflex sensitivity tests, such as the citric acid challenge, which measures the concentration of an irritant needed to induce a cough. nih.govbmj.comsemanticscholar.org One study in smokers found that dextromethorphan significantly increased the concentration of citric acid required to elicit a cough compared to a placebo. nih.govsemanticscholar.org

Subjective measures rely on patient-reported outcomes, such as cough severity and frequency scores. nih.gov A double-blind, placebo-controlled pilot study in children aged 6-11 with cough due to the common cold provides a clear example of using both types of endpoints. nih.govhmpgloballearningnetwork.com The study found that dextromethorphan led to a statistically significant reduction in both objectively measured and subjectively reported cough metrics. nih.gov

Table 2: Results from a Pediatric Antitussive Efficacy Study of Dextromethorphan

| Efficacy Endpoint | Measurement Type | Finding | Source |

| Total Coughs over 24-hours | Objective | 21.0% reduction with Dextromethorphan relative to placebo | nih.govhmpgloballearningnetwork.com |

| Daytime Cough Frequency | Objective | 25.5% reduction with Dextromethorphan relative to placebo | nih.govhmpgloballearningnetwork.com |

| Cough Severity | Subjective (Self-Reported) | Greater reduction with Dextromethorphan compared to placebo | nih.gov |

| Cough Frequency | Subjective (Self-Reported) | Greater reduction with Dextromethorphan compared to placebo | nih.gov |

| Nighttime Cough Rates | Objective | No significant difference detected between treatments | nih.gov |

Studies in Pediatric Populations

The investigation of dextromethorphan hydrobromide in pediatric populations has primarily centered on its efficacy as an antitussive agent, with a landscape of conflicting findings. While historically a common component in over-the-counter cough and cold formulations for children, rigorous scientific scrutiny has yielded varied results regarding its clinical benefits.

Antitussive Efficacy in Acute Cough

Research into the effectiveness of dextromethorphan for treating acute cough in children has produced inconsistent outcomes. Several studies have concluded that it offers no significant advantage over a placebo. For instance, a study published in Pediatrics found that dextromethorphan was not superior to placebo in providing nocturnal symptom relief for children with cough and sleep difficulty resulting from upper respiratory infections. aap.org All measured outcomes, including cough frequency, severity, and its bothersome nature, as well as sleep quality for both the child and parent, showed significant improvement on the second night of the study regardless of whether the child received dextromethorphan, diphenhydramine, or a placebo, with no statistically significant difference between the groups. aap.org This aligns with other analyses which have also failed to show a statistically significant improvement in overnight cough symptoms with dextromethorphan compared to placebo or honey. pedemmorsels.com The American Academy of Pediatrics has noted the lack of proven benefit for dextromethorphan in treating cough. aap.org

Conversely, a more recent pilot clinical study published in Pediatric Pulmonology presented evidence of dextromethorphan's antitussive efficacy in children aged 6 to 11 years with acute cough due to the common cold. nih.govhmpgloballearningnetwork.com This double-blind, placebo-controlled, randomized trial utilized both objective cough monitoring and subjective self-reporting to assess efficacy. nih.govhmpgloballearningnetwork.com The findings indicated a statistically significant and medically relevant reduction in cough counts with dextromethorphan compared to placebo. nih.gov

The study, which involved 128 evaluable subjects, found that over a 24-hour period, the total number of coughs was reduced by 21.0% in the dextromethorphan group relative to the placebo group. nih.govhmpgloballearningnetwork.com Furthermore, the frequency of daytime coughs saw a 25.5% reduction with dextromethorphan. nih.govhmpgloballearningnetwork.com Self-reported assessments by the participants also indicated greater reductions in both the severity and frequency of their cough with the active treatment. nih.govhmpgloballearningnetwork.com However, the study did not detect significant differences between the treatments for nighttime cough rates or the impact of the cough on sleep. nih.govhmpgloballearningnetwork.com The researchers noted that a natural decrease in coughing during sleep might have limited the ability to detect treatment differences at night. nih.gov

Below is a summary of the key findings from this pilot study:

| Endpoint | Dextromethorphan | Placebo | Percentage Reduction with Dextromethorphan vs. Placebo |

| Total Coughs (24 hours) | 67 participants | 61 participants | 21.0% |

| Daytime Cough Frequency | 67 participants | 61 participants | 25.5% |

| Nighttime Cough Rates | 67 participants | 61 participants | No significant difference |

| Impact on Sleep | 67 participants | 61 participants | No significant difference |

Other Potential Pediatric Applications

While the primary focus of pediatric research has been on cough, the pharmacological profile of dextromethorphan suggests other potential, though less explored, therapeutic areas. Its mechanism of action, particularly its role as an NMDA receptor antagonist and sigma-1 receptor agonist, has led to investigations in adults for conditions like pseudobulbar affect (PBA), a neurological disorder characterized by uncontrollable episodes of laughing or crying. nih.govmdedge.comthe-hospitalist.orgmedlineplus.gov This has been studied in the context of neurological conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). medlineplus.govnih.gov The combination of dextromethorphan with quinidine, which increases the bioavailability of dextromethorphan, is approved for treating PBA in adults. mdedge.comthe-hospitalist.orgmedlineplus.gov However, systematic clinical trials establishing the safety and efficacy of dextromethorphan for PBA or other forms of emotional lability in pediatric populations are currently lacking.

Preclinical Developmental Studies

Preclinical research using animal models has been conducted to assess the potential for developmental toxicity. A study utilizing zebrafish embryos and larvae exposed to dextromethorphan revealed several developmental abnormalities. nih.gov The observed effects were concentration-dependent and included increased mortality rates, bradycardia (slowed heart rate), reduced blood flow, and various morphological malformations such as yolk sac and cardiac edema, craniofacial defects, and lordosis (inward curvature of the spine). nih.gov

In another preclinical context, a juvenile neurotoxicology study in rats was recommended as a postmarketing requirement by the FDA during the evaluation of a dextromethorphan/quinidine combination product to assess the potential for apoptotic neurodegeneration during development. fda.gov The necessity for such studies underscores the importance of understanding the effects of dextromethorphan on the developing nervous system.

The following table summarizes the key findings from the zebrafish developmental toxicity study:

| Developmental Endpoint | Observation with Dextromethorphan Exposure |

| Mortality Rate | Increased in a concentration-dependent manner |

| Cardiovascular System | Bradycardia and reduced blood flow |

| Morphological Abnormalities | Yolk sac edema, cardiac edema, craniofacial malformation, lordosis, non-inflated swim bladder, poorly developed/missing gill arches |

Pharmacogenomics and Individual Variability in Dextromethorphan Hydrobromide Response

CYP2D6 Genetic Polymorphism

Dextromethorphan (B48470) is primarily metabolized in the liver through O-demethylation by the CYP2D6 enzyme to its active metabolite, dextrorphan (B195859). frontiersin.orgnih.govresearchgate.net The CYP2D6 enzyme is polymorphically expressed in humans, leading to distinct population groups with different metabolic capacities. amazonaws.comnih.gov Individuals can be classified into different phenotypes, such as poor metabolizers (PMs), who have little to no CYP2D6 function, and extensive metabolizers (EMs), who have normal function. nih.govnih.gov In Caucasian populations, approximately 5 to 10% of individuals are poor metabolizers. nih.govdoi.org The urinary metabolic ratio of dextromethorphan to dextrorphan is a widely used measure to determine an individual's in vivo CYP2D6 phenotype. frontiersin.orgnih.gov

Genetic polymorphisms in the CYP2D6 gene lead to profound differences in the plasma kinetics of dextromethorphan and its metabolite, dextrorphan. nih.gov Studies have shown that individuals who are poor metabolizers (PMs) exhibit substantially higher exposure to the parent drug, dextromethorphan, and lower exposure to the metabolite, dextrorphan, compared to extensive metabolizers (EMs).

One study found that the area under the plasma concentration-time curve (AUC) for dextromethorphan was 150 times greater in PMs than in EMs. nih.gov The median half-life of the drug was also significantly longer in PMs (19.1 hours) compared to EMs (2.4 hours). nih.gov Conversely, the AUC for dextrorphan was reduced 8.6-fold in PMs, demonstrating the decreased metabolic conversion. nih.gov The apparent partial clearance of dextromethorphan to dextrorphan was drastically lower in PMs (1.2 L/hr) compared to EMs (970 L/hr). nih.gov

| Pharmacokinetic Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |

|---|---|---|---|

| Dextromethorphan AUC | ~150x Higher | Baseline | 150 |

| Dextromethorphan Median Half-Life | 19.1 hours | 2.4 hours | ~8 |

| Dextrorphan AUC | ~8.6x Lower | Baseline | -8.6 |

| Apparent Partial Clearance to Dextrorphan | 1.2 L/hr | 970 L/hr | ~-808 |

The altered metabolism of dextromethorphan due to CYP2D6 polymorphisms directly influences the drug's effects on an individual. nih.gov The differences in exposure to dextromethorphan and dextrorphan result in qualitatively and quantitatively different subjective and objective effects between poor and extensive metabolizers. nih.gov

In a pilot study comparing the two groups, PMs experienced greater psychomotor impairment than EMs at the same dose. nih.gov Furthermore, PMs reported significantly more sedation and dysphoria, while EMs reported greater abuse potential. nih.gov These findings suggest that the metabolite, dextrorphan, may contribute significantly to the abuse liability of dextromethorphan. nih.gov The clinical tolerance to the drug also varies; EMs were able to tolerate higher doses (3 to 6 mg/kg) whereas PMs could barely tolerate a 3 mg/kg dose. nih.gov

| Effect | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) |

|---|---|---|

| Psychomotor Impairment | Greater | Lesser |

| Subjective Sedation & Dysphoria | Higher Reporting | Lower Reporting |

| Abuse Potential | Lower Reporting | Higher Reporting |

| Dose Tolerance | Lower | Higher |

Implications for Personalized Medicine Approaches

The significant impact of CYP2D6 genetic variations on dextromethorphan metabolism underscores the potential for personalized medicine to optimize therapy. incitehealth.comejcmpr.com Personalized medicine, also known as precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. incitehealth.com By identifying a patient's CYP2D6 genotype, clinicians can predict their metabolic capacity and adjust treatment strategies accordingly. frontiersin.orgejcmpr.com

This approach can help avoid adverse effects in poor metabolizers, who are at risk of drug accumulation and toxicity, and prevent therapeutic failure in ultra-rapid metabolizers, who may clear the drug too quickly. frontiersin.org Physiologically based pharmacokinetic (PBPK) models that incorporate an individual's CYP2D6 genotype are being developed to predict drug metabolism and response more accurately. frontiersin.orgnih.gov Understanding the influence of genes like CYP2D6 empowers healthcare providers to optimize treatments, personalize dosages, and minimize the risk of adverse reactions, paving the way for safer and more effective use of medications like dextromethorphan hydrobromide. incitehealth.comnih.gov

Neurobiological Underpinnings of Dextromethorphan Hydrobromide Abuse and Dependence

Mechanisms Contributing to Acute Psychoactive Effects

The acute psychoactive effects of Dextromethorphan (B48470) are not attributed to a single mechanism but rather to its interaction with several key receptors in the central nervous system. When taken in doses exceeding medical recommendations, DXM produces dissociative, euphoric, and hallucinogenic effects. wikipedia.orgwikipedia.org

The primary driver of these effects is the blockade of N-methyl-D-aspartate (NMDA) receptors. psychonautwiki.orgoxfordtreatment.com Dextromethorphan itself is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its more potent, active metabolite, Dextrorphan (B195859). arikesi.or.idpsychonautwiki.org Both Dextromethorphan and Dextrorphan act as noncompetitive NMDA receptor antagonists, which is a mechanism similar to that of dissociative anesthetics like phencyclidine (PCP) and ketamine. wikipedia.orgpsychonautwiki.org By blocking NMDA receptors, they inhibit the action of the excitatory neurotransmitter glutamate (B1630785), which can disrupt communication between different brain areas, leading to feelings of dissociation, distorted bodily perception, and hallucinations. wikipedia.orgpsychonautwiki.org

In addition to its primary action on NMDA receptors, Dextromethorphan's psychoactive profile is modulated by its effects on other neurotransmitter systems. It functions as a nonselective serotonin (B10506) reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. wikipedia.orgpsychonautwiki.org The inhibition of serotonin reuptake can contribute to feelings of euphoria and mood alteration. wikipedia.orgwikipedia.org The role of sigma-1 receptor agonism is also significant, contributing to its psychotropic effects. nih.govnih.gov Furthermore, DXM acts as an alpha-3 beta-4 nicotinic receptor antagonist. psychonautwiki.org This complex pharmacology, involving multiple receptor systems, underlies the unique dissociative and hallucinogenic experiences reported by users. arikesi.or.id

| Receptor/Transporter | Action | Primary Compound Responsible | Resulting Psychoactive Effect |

|---|---|---|---|

| NMDA Receptor | Antagonism | Dextrorphan (potent), Dextromethorphan | Dissociation, hallucinations, distorted perception. wikipedia.orgpsychonautwiki.org |

| Serotonin Transporter | Reuptake Inhibition | Dextromethorphan | Euphoria, mood alteration. wikipedia.orgwikipedia.org |

| Sigma-1 Receptor | Agonism | Dextromethorphan | Contributes to psychoactive and psychotropic effects. psychonautwiki.orgnih.gov |

| Alpha-3 Beta-4 Nicotinic Receptor | Antagonism | Dextromethorphan | Modulates overall psychoactive experience. psychonautwiki.org |

Neuroadaptations Associated with Chronic Dextromethorphan Use

Prolonged and excessive use of Dextromethorphan can lead to significant and potentially lasting changes in brain structure and function. neurolaunch.com One of the primary neuroadaptations is the development of tolerance, where users need to take progressively larger amounts of the drug to achieve the desired psychoactive effects. adf.org.au This phenomenon suggests that the brain is attempting to counteract the drug's continuous disruption of its normal signaling pathways.

Chronic abuse of DXM has been associated with neurotoxicity and lasting cognitive impairments. neurolaunch.com Research indicates that long-term users may experience difficulties with memory, attention, and executive functions. neurolaunch.comnih.gov Studies have revealed structural changes in the brains of individuals dependent on DXM. For instance, one study found that long-term users showed significant reductions in gray matter volume in several brain regions. neurolaunch.com Another study on DXM-dependent adolescents and young adults observed increased cortical thickness in areas such as the bilateral precuneus and left dorsal lateral prefrontal cortex, as well as increased volumes in the right thalamus and right pallidum. nih.gov These structural alterations may underlie the impulsive behavior often seen in individuals with DXM dependence. nih.gov

The neurotoxic effects are thought to be related to the persistent antagonism of NMDA receptors, which are crucial for synaptic plasticity and neuronal health. arikesi.or.id Animal studies have also suggested that long-term, high-dose administration of DXM can lead to impairments in sociability and motor skills. neurology.org

| Neuroadaptation | Observed Effect | Potential Consequence |

|---|---|---|

| Tolerance | Decreased sensitivity to the drug's effects over time. adf.org.au | Escalation of dosage, increasing risk of toxicity. |

| Cognitive Impairment | Deficits in memory, attention, and executive function. neurolaunch.comnih.gov | Difficulties in daily functioning, work, and academic performance. |

| Structural Brain Changes | Alterations in gray matter volume and cortical thickness. neurolaunch.comnih.gov | May contribute to impulsive behavior and long-term cognitive deficits. nih.gov |

| Neurotoxicity | Damage to neurons, potentially from chronic NMDA receptor blockade. arikesi.or.id | Long-lasting or permanent neurological deficits. |

Development of Psychological Dependence and Withdrawal Phenomenology

While Dextromethorphan is not typically associated with the severe physical dependence seen with opioids, chronic recreational use can lead to a significant psychological dependence. wikipedia.orgwikipedia.org This is characterized by a compulsive desire to continue using the drug despite negative consequences, frequent cravings, and a preoccupation with obtaining and using DXM. thenestledrecovery.comoxfordtreatment.com Users may feel they need the substance to cope with stress, socialize, or simply function in their daily lives. adf.org.au

Cessation of chronic, high-dose Dextromethorphan use can precipitate a withdrawal syndrome. wikipedia.orgnih.gov Because DXM acts as a serotonin reuptake inhibitor, the withdrawal symptoms can resemble those of antidepressant discontinuation syndrome. wikipedia.org The phenomenology of withdrawal includes a range of psychological and physical symptoms.

Psychological symptoms are often prominent and can include intense cravings, anxiety, depression, irritability, mood swings, and feelings of hopelessness. thenestledrecovery.comlegacyhealing.com Physical symptoms may include fatigue, sweating, nausea, vomiting, muscle aches, and an accelerated heartbeat. adf.org.aulegacyhealing.comcmaj.ca The onset and duration of withdrawal can vary depending on factors such as the duration and frequency of use, the dosages taken, and individual user physiology. legacyhealing.com Generally, symptoms may begin within 24 to 48 hours after the last dose, peak in severity during the first week, and then gradually subside over the following week. legacyhealing.com However, some users report experiencing prolonged symptoms like cravings and flashbacks for an extended period after stopping the drug. cmaj.ca

| Symptom Category | Specific Symptoms |

|---|---|

| Psychological | Intense cravings for Dextromethorphan. thenestledrecovery.comadf.org.au |

| Anxiety and nervousness. thenestledrecovery.comlegacyhealing.com | |

| Depression, sadness, or hopelessness. legacyhealing.com | |

| Irritability and mood swings. thenestledrecovery.comlegacyhealing.com | |

| Apathy. adf.org.au | |

| Flashbacks. cmaj.ca | |

| Physical | Fatigue and lack of energy. legacyhealing.com |

| Sweating. adf.org.aulegacyhealing.com | |

| Nausea and vomiting. legacyhealing.comcmaj.ca | |

| Muscle aches. legacyhealing.com | |

| Diarrhea. cmaj.ca | |

| Fast heartbeat. adf.org.au |

Mechanisms of Adverse Drug Reactions and Drug Drug Interactions Involving Dextromethorphan Hydrobromide

Serotonin (B10506) Syndrome Pathophysiology

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous system. uspharmacist.com The clinical presentation is characterized by a triad (B1167595) of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. tandfonline.com While often associated with the combination of multiple serotonergic agents, it can occur with a single agent, particularly in cases of overdose. researchgate.netnih.gov

Dextromethorphan (B48470) contributes to the risk of serotonin syndrome primarily through its activity as a nonselective serotonin reuptake inhibitor. wikipedia.orgresearchgate.netnih.gov By blocking the serotonin transporter (SERT), dextromethorphan impedes the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. nih.govnih.gov An overdose of dextromethorphan alone can sufficiently elevate synaptic serotonin to precipitate serotonin syndrome. nih.gov The resulting hyperstimulation of brainstem 5-HT1A and 2A receptors is thought to be a key factor in the development of this condition. drugs.com

The risk of serotonin syndrome is significantly amplified when dextromethorphan is co-administered with other drugs that modulate the serotonin system. wikipedia.org These interactions can be pharmacodynamic (additive effects on serotonin levels) or pharmacokinetic (altered drug metabolism).

Pharmacodynamic Interactions: Combining dextromethorphan with other serotonergic agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), tricyclic antidepressants (TCAs), and certain opioids, can lead to a dangerous cumulative increase in synaptic serotonin. tandfonline.comresearchgate.nethealthline.com For instance, an SSRI already limits serotonin reuptake, and the addition of dextromethorphan's inhibitory effect can quickly lead to toxic levels. tandfonline.comhealthline.com Co-administration with MAOIs is particularly hazardous and is generally contraindicated. healthline.com

Pharmacokinetic Interactions: Dextromethorphan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. wikipedia.orgarikesi.or.id When dextromethorphan is taken concurrently with a potent inhibitor of this enzyme, its metabolic clearance is reduced, leading to significantly elevated plasma concentrations. drugs.comauvelityhcp.com This elevates the risk of toxicity, including serotonin syndrome, even at standard doses. uspharmacist.com A substantial number of medications are CYP2D6 inhibitors, including certain SSRIs (like fluoxetine (B1211875) and paroxetine), tricyclic antidepressants, and other common drugs like quinidine (B1679956). uspharmacist.comwikipedia.org This dual-risk interaction—where an SSRI can both increase serotonin levels directly and inhibit the metabolism of dextromethorphan—creates a particularly high-risk scenario. nih.govnih.gov

| Interacting Agent Class | Mechanism of Interaction | Potential Consequence |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Additive serotonin reuptake inhibition; potential CYP2D6 inhibition. nih.govhealthline.com | Increased risk of serotonin syndrome. nih.gov |

| Monoamine Oxidase Inhibitors (MAOIs) | Decreased serotonin metabolism, combined with reuptake inhibition by dextromethorphan. researchgate.nethealthline.com | High risk of severe, potentially fatal serotonin syndrome. wikipedia.org |